molecular formula C11H20N2O4 B1586187 (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester CAS No. 314741-39-4

(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester

Cat. No.: B1586187
CAS No.: 314741-39-4
M. Wt: 244.29 g/mol
InChI Key: QUKAHFCVKNRRBU-QMMMGPOBSA-N
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Description

(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions The compound also features a tert-butoxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms and a carboxylic acid methyl ester group attached to the piperazine ring

Scientific Research Applications

(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Chemical Biology: It is used in the development of chemical probes and tools for studying biological processes and molecular interactions.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

Target of Action

It’s worth noting that esters, in general, are known to interact with various biological targets depending on their structure and functional groups .

Mode of Action

Esters are known to undergo hydrolysis in the presence of an acid or base, resulting in the formation of an alcohol and a carboxylic acid . This reaction could potentially lead to various biological effects depending on the specific alcohol and carboxylic acid produced.

Biochemical Pathways

Esters are known to participate in various biochemical reactions, including esterification and hydrolysis . These reactions can affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

Esters, in general, are known to be rapidly absorbed and metabolized in the body . The rate of absorption and metabolism can be influenced by various factors, including the specific structure of the ester, the presence of other substances, and individual physiological factors.

Result of Action

The hydrolysis of esters can result in the formation of an alcohol and a carboxylic acid, which can have various effects depending on their specific structures and the cellular context .

Action Environment

Factors such as ph, temperature, and the presence of other substances can influence the stability and reactivity of esters .

Future Directions

Methyl esters, including fatty acid methyl esters, have potential in various industries, including the chemical and energy sectors . They can be used to produce a wide range of useful chemicals, and research is ongoing to develop more efficient and sustainable methods of production and transformation .

Biochemical Analysis

Biochemical Properties

Esters, including (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester, are known to participate in a variety of biochemical reactions. They are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst .

Cellular Effects

For example, a marine-derived compound mycophenolic acid methyl ester (MAE) was found to inhibit the replication of different influenza A virus strains in vitro with low cytotoxicity .

Molecular Mechanism

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides .

Temporal Effects in Laboratory Settings

Esters are known to be involved in various biochemical reactions, and their effects can change over time depending on various factors such as concentration, temperature, and pH .

Dosage Effects in Animal Models

For example, the marine-derived compound mycophenolic acid methyl ester (MAE) was found to significantly ameliorate pneumonia symptoms and reduce pulmonary viral titers, as well as improving the survival rate of mice .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not well-documented due to the limited availability of research data. Esters are known to be involved in various metabolic pathways. For example, in degradation of phthalates, phthalic acid is reported to be the intermediate product .

Transport and Distribution

For example, esters are known to be transported and distributed within cells and tissues in various ways .

Subcellular Localization

For example, S-Adenosyl-l-Meth:benzoic acid carboxyl methyltransferase (BAMT), an enzyme involved in the biosynthesis of the volatile ester methylbenzoate, was found to be a cytosolic enzyme .

Preparation Methods

The synthesis of (S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperazine, tert-butyl chloroformate, and methyl chloroformate.

    Protection of Piperazine: The piperazine is first protected by reacting it with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butoxycarbonyl (Boc) protected piperazine.

    Esterification: The Boc-protected piperazine is then reacted with methyl chloroformate in the presence of a base to form the methyl ester derivative.

    Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific functional groups present and the reagents used.

Common reagents and conditions used in these reactions include acids (e.g., hydrochloric acid, trifluoroacetic acid), bases (e.g., sodium hydroxide, potassium carbonate), and nucleophiles (e.g., alkyl halides, amines).

Comparison with Similar Compounds

(S)-1-N-Boc-piperazine-3-carboxylic acid methyl ester can be compared with other similar compounds, such as:

    (S)-1-N-Boc-piperazine-2-carboxylic acid methyl ester: This compound has a similar structure but with the carboxylic acid methyl ester group attached at the 2-position of the piperazine ring.

    ®-1-N-Boc-piperazine-3-carboxylic acid methyl ester: This is the enantiomer of the (S)-isomer and may exhibit different biological activity and properties.

    1-N-Boc-piperazine-4-carboxylic acid methyl ester: This compound has the carboxylic acid methyl ester group attached at the 4-position of the piperazine ring.

The uniqueness of this compound lies in its specific stereochemistry and functional group arrangement, which can influence its reactivity and interactions in chemical and biological systems.

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKAHFCVKNRRBU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363541
Record name 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314741-39-4
Record name 1-(1,1-Dimethylethyl) 3-methyl (3S)-1,3-piperazinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=314741-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

10% Pd—C (0.2 eq) was added to a stirred RT 0.1 M solution of A2 in MeOH and the mixture was stirred under an H2 atmosphere at RT for 3 h. The mixture was filtered, washing with MeOH, and the filtrate was evaporated under reduced pressure to give the title compound in 95% yield. 1H NMR (400 MHz, CDCl3, 300K) δ 4.02 (1H, m), 3.74 (3H, s), 3.70 (1H, m), 3.43 (1H, m), 3.20 (1H, m), 3.04 (2H, m), 2.75 (1H, m), 2.14 (1H, m), 1.47 (9H, s). MS (ES+) C11H20N2O4 requires 244, found: 267 (M+Na)+.
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Synthesis routes and methods II

Procedure details

A solution of the product from step A in methanol was hydrogenated at 60 psi in the presence of 10% Pd/C (0.250 g) for 24h. The catalyst was filtered and the methanol evaporated to yield the title compound as an oil (0.91 g).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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